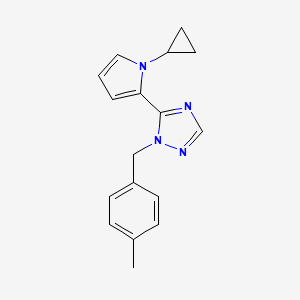
N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide, also known as FQSA, is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The purpose of
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. In cancer research, N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's research, N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation.
Mécanisme D'action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer cells, N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. In Alzheimer's and Parkinson's research, N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In Alzheimer's and Parkinson's research, N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation, leading to the prevention of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide has several advantages for lab experiments, including its ability to inhibit various enzymes and signaling pathways involved in disease progression. However, one of the limitations of N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
N-(5-fluoro-2-methylphenyl)-8-quinolinesulfonamide can be synthesized through a multistep process that involves the reaction of 5-fluoro-2-methylaniline with 8-hydroxyquinoline-2-sulfonic acid in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-11-7-8-13(17)10-14(11)19-22(20,21)15-6-2-4-12-5-3-9-18-16(12)15/h2-10,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNVXTPFPQBHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-fluoro-2-methylphenyl)quinoline-8-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)

![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)


![5-{2-[(1S*,5R*)-6-benzyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-2-oxoethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5691817.png)
![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)
